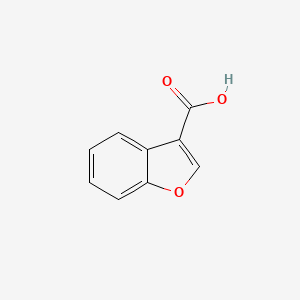

1-Benzofuran-3-carboxylic acid

Descripción

Significance of Benzofuran (B130515) Scaffolds in Medicinal and Synthetic Chemistry Research

The benzofuran scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. rsc.orgnih.govrsc.org This framework is a key component in various medications with established clinical efficacy. rsc.org The inherent versatility of the benzofuran ring system allows for the introduction of various substituents at different positions, leading to a diverse library of derivatives with unique structural and electronic properties. researchgate.net This adaptability makes benzofuran and its analogs attractive targets for drug development. sunderland.ac.uk

Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

Anticancer: Benzofuran-based compounds have shown potent cytotoxic effects against various human cancer cell lines, including breast and ovarian cancers. rsc.org They can act as farnesyltransferase inhibitors, which are crucial in regulating cell growth. rsc.org

Antimicrobial: The benzofuran nucleus is a component of compounds with antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive bacteria and Candida strains. mdpi.com

Anti-inflammatory and Analgesic: The scaffold is associated with anti-inflammatory, analgesic, and antipyretic activities. researchgate.net

Antioxidant: Benzofuran derivatives have been investigated for their antioxidant properties, which are important for addressing oxidative stress-related conditions. rsc.org

Other Therapeutic Areas: The biological significance of benzofurans extends to potential applications as anticonvulsants, antidepressants, and agents for managing neurodegenerative disorders like Alzheimer's disease. researchgate.net

The wide spectrum of biological activities inherent to the benzofuran scaffold underscores its importance and justifies the extensive research interest in utilizing it as a foundational structure for designing new pharmacological agents. nih.govuq.edu.aunih.gov

Historical Context and Evolution of Research on 1-Benzofuran-3-carboxylic Acid

Research into benzofuran derivatives has a long history, with early work focusing on the isolation and characterization of naturally occurring benzofurans. Over time, the focus has shifted towards the synthesis and biological evaluation of novel derivatives. The development of new synthetic methodologies has been crucial in expanding the chemical space of benzofuran-containing compounds.

Key developments in the synthesis of benzofuran-3-carboxylate esters, which are precursors to this compound, include:

Heterocyclization of benzene-containing substrates. researchgate.net

Formation of a benzene (B151609) ring condensed with a furan (B31954) cycle. researchgate.net

Introduction of an ester function into the benzofuran structure. researchgate.net

More recent synthetic advancements have focused on developing more efficient and environmentally friendly methods. For example, a Rh(III)-catalyzed reaction between salicylaldehyde (B1680747) and ethyl 2-diazo-3-oxopropanoate has been reported for the synthesis of 3-ethoxycarbonyl benzofuran. orgsyn.org Similarly, a copper-catalyzed cyclization of acrylate (B77674) has been used to produce 3-methoxycarbonyl benzofuran in high yield. orgsyn.org

The evolution of research on this compound and its derivatives has been driven by the continuous discovery of their diverse biological activities. For instance, early research may have focused on their fundamental chemical properties, while contemporary studies are more application-oriented, exploring their potential as therapeutic agents.

Scope and Research Trajectories of this compound and its Derivatives

Current research on this compound and its derivatives is multifaceted, spanning from the development of novel synthetic routes to the exploration of new therapeutic applications.

Synthetic Innovations:

A significant area of research involves the creation of novel derivatives by modifying the core structure of this compound. For example, researchers have synthesized a variety of halogenated derivatives of 3-benzofurancarboxylic acids, starting from 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, to evaluate their antimicrobial properties. mdpi.com One-pot, multi-step synthetic procedures are also being developed to efficiently produce complex derivatives, such as 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. researchgate.netscielo.brscielo.br

Medicinal Chemistry and Pharmacological Investigations:

The primary focus of current research lies in the medicinal applications of this compound derivatives. Scientists are actively exploring their potential as:

Antimicrobial Agents: Studies have shown that certain derivatives exhibit antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida species. mdpi.com

Anticancer Agents: The anticancer potential of these compounds is a major area of investigation. ontosight.ai

Calcium Activated Chloride Channel (CaCC) Inhibitors: Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids have been synthesized and evaluated as inhibitors of TMEM16A, a calcium-activated chloride channel, with some compounds showing significant inhibitory activity. nih.gov

Anti-tuberculosis Agents: In silico studies have identified benzofuran-1,3,4-oxadiazoles as potential lead inhibitors of M. tuberculosis polyketide synthase 13. nih.gov

The research trajectory for this compound and its derivatives is clearly directed towards the design and synthesis of new molecules with enhanced biological activity and selectivity for specific molecular targets. ontosight.ai The exploration of hybrid molecules, which combine the benzofuran scaffold with other pharmacologically important moieties like the quinoline (B57606) ring system, represents a promising strategy for discovering new therapeutic agents. researchgate.netbeilstein-journals.org

Interactive Data Table: Selected Research on this compound Derivatives

| Starting Material/Core Structure | Synthetic Approach | Key Findings |

| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Mono- or dimethylation followed by halogenation | Halogenated derivatives showed antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains. mdpi.com |

| Salicylaldehydes and ethyl diazoacetate | Rh(III)-catalyzed reaction | Efficient synthesis of 3-ethoxycarbonyl benzofuran. orgsyn.org |

| Salicylaldehydes and Ethyl 2-(bromomethyl)quinoline-3-carboxylate | One-pot three-step synthesis (Williamson ether synthesis, hydrolysis, intramolecular cyclization) | Facile and efficient preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. researchgate.netscielo.br |

| 5-hydroxy-2-arylbenzofuran-3-carboxylic acid esters | Synthesis and subsequent hydrolysis | Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids act as inhibitors of the calcium-activated chloride channel TMEM16A. nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENJFDPHDCGUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344275 | |

| Record name | Benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26537-68-8 | |

| Record name | Benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzofuran 3 Carboxylic Acid and Its Derivatives

The synthesis of 1-benzofuran-3-carboxylic acid and its derivatives is a significant area of research in organic chemistry, driven by the prevalence of the benzofuran (B130515) scaffold in biologically active compounds. A variety of synthetic strategies have been developed, ranging from classical cyclization and derivatization reactions to modern transition metal-catalyzed protocols. These methods provide access to the core benzofuran structure and allow for the specific introduction of the C-3 carboxylic acid moiety.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. For derivatives of 1-benzofuran-3-carboxylic acid, this technique reveals critical details about bond lengths, bond angles, and intermolecular interactions in the solid state.

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound and its derivatives, the spectrum is characterized by distinct signals corresponding to the carboxylic acid proton and the aromatic protons of the benzofuran (B130515) ring.

The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, often in the range of δ 11.0–13.0 ppm. nih.govscielo.br The exact chemical shift and broadness can be influenced by the solvent and concentration due to hydrogen bonding and chemical exchange. The protons on the benzofuran ring system resonate in the aromatic region, generally between δ 6.8 and 8.8 ppm. mdpi.comnih.gov Their specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) are determined by their position on the ring and the electronic effects of the carboxylic acid group and any other substituents.

| Proton Type | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (–COOH) | 11.0 – 13.0 | Broad Singlet (br s) | Highly deshielded; position and width are solvent-dependent. |

| Aromatic (Ar-H) | 6.8 – 8.8 | Multiplet (m), Doublet (d), etc. | Complex pattern depending on substitution. |

¹³C NMR spectroscopy complements ¹H NMR by providing a "fingerprint" of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment.

In this compound derivatives, the most downfield signal belongs to the carbonyl carbon of the carboxylic acid group (C=O), typically appearing above δ 160 ppm (e.g., 166.0 ppm, 168.16 ppm). nih.govscielo.br The nine carbons of the benzofuran ring system produce a series of signals in the approximate range of δ 105–162 ppm. nih.gov The specific shifts depend on whether the carbon is bridgehead, attached to the oxygen heteroatom, or part of the benzene (B151609) or furan (B31954) ring portions.

| Carbon Type | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Carboxylic Acid (–COOH) | 164 – 172 | The most deshielded carbon atom in the structure. |

| Benzofuran Ring (C2-C7a) | 105 – 162 | A complex set of signals corresponding to the fused ring system. |

While 1D NMR spectra identify the basic components of a molecule, advanced 2D NMR techniques are often required for complete and unambiguous structural assignment, especially for complex derivatives. These methods reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together spin systems within the molecule, such as the sequence of protons on the aromatic ring. ipb.ptmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of a molecule and for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the bridgehead carbons in the benzofuran ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is invaluable for determining the stereochemistry and conformation of molecules. For example, NOESY can confirm the spatial proximity between substituents on the benzofuran ring. ipb.ptmdpi.com

These advanced techniques, used in combination, provide a comprehensive picture of the molecular structure and conformation in solution. ipb.pt

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Fingerprinting

Vibrational Spectroscopy Applications for Functional Group Characterization

Vibrational spectroscopy, particularly FT-IR, measures the absorption of infrared light by a molecule, which causes its bonds to vibrate at specific frequencies. This provides a characteristic spectrum that is highly useful for identifying the functional groups present.

The FT-IR spectrum of this compound is dominated by absorptions corresponding to the carboxylic acid group. A key feature is a very broad and strong absorption band in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration within a hydrogen-bonded carboxylic acid dimer. scielo.br

The carbonyl (C=O) stretching vibration appears as a very strong and sharp band, typically in the range of 1670–1720 cm⁻¹. nih.govscielo.br Its exact position can be influenced by conjugation with the benzofuran ring and hydrogen bonding. Other characteristic bands include C–O stretching vibrations and various C–H and C=C stretching and bending modes associated with the aromatic ring system.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| O–H Stretch (Carboxylic Acid Dimer) | 2500 – 3300 | Strong, Very Broad |

| C=O Stretch (Carbonyl) | 1670 – 1720 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 – 1620 | Medium to Strong |

| C–O Stretch | 1200 – 1300 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₉H₆O₃), the molecular weight is 162.14 g/mol . echemi.comnist.gov The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments, which are formed upon ionization.

While a specific, detailed mass spectrum for this compound is not widely published, the fragmentation behavior of structurally related benzofuran carboxylic acid derivatives provides significant insight into its expected pattern. In studies of various benzofuran derivatives, the molecular ion peak (M+) is typically observed, confirming the molecular weight. scielo.br

A characteristic fragmentation pathway for 2-arylbenzo[b]furan-3-carboxylic acids, when analyzed by mass spectrometry in the negative ion mode, involves the loss of a carbon dioxide (CO₂) molecule. researchgate.nettandfonline.com This results in a prominent peak at [M-H-44]⁻. researchgate.nettandfonline.com This decarboxylation is a common fragmentation for carboxylic acids. Another general fragmentation pattern for carboxylic acids involves the loss of a hydroxyl group (-OH), which would correspond to a peak at M-17, or the loss of the entire carboxyl group (-COOH), leading to a peak at M-45.

Research on 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid has shown a clear molecular ion peak in its mass spectrum, with the base peak corresponding to the loss of the carboxylic acid group ([M-COOH]⁺), highlighting this as a major fragmentation route. scielo.br Based on these established patterns, the mass spectrum of this compound is expected to show a molecular ion peak at m/z 162, followed by significant fragment ions corresponding to the loss of CO₂ and the COOH group.

| Fragmentation Process | Lost Fragment | Expected m/z of Resulting Ion | Reference |

|---|---|---|---|

| Molecular Ion | - | 162 | echemi.comnist.gov |

| Decarboxylation (Negative Ion Mode) | CO₂ | 117 ([M-H-44]⁻) | researchgate.nettandfonline.com |

| Loss of Carboxyl Group | COOH | 117 | scielo.br |

| Loss of Hydroxyl Group | OH | 145 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the elemental composition of a pure chemical compound. This method determines the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in a sample of this compound, which are then compared against the theoretically calculated values derived from its molecular formula, C₉H₆O₃.

The theoretical composition is calculated using the molecular formula and the atomic weights of each element (C: 12.01 g/mol , H: 1.008 g/mol , O: 16.00 g/mol ). For a compound to be considered pure, the experimentally determined percentages should closely match the theoretical values, typically within a narrow margin of ±0.3% to ±0.4%. scielo.br This concordance provides strong evidence for the compound's identity and purity, ensuring that the sample is not contaminated with impurities that would alter the elemental ratios.

For various derivatives of benzofuran carboxylic acid, published research consistently includes elemental analysis data where the "found" experimental values are shown to be in excellent agreement with the "calculated" theoretical percentages. scielo.brmdpi.com This underscores the importance of the technique for structural confirmation in the synthesis and characterization of these compounds.

| Element | Atomic Weight (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 66.67% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.75% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 29.59% |

| Total | - | 18 | 162.144 | 100.00% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT has become a standard method for investigating the properties of benzofuran (B130515) derivatives due to its balance of accuracy and computational cost. bohrium.com Studies on 1-Benzofuran-3-carboxylic acid and its analogs have utilized DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, to perform a wide range of calculations. researchgate.netnih.gov These investigations cover everything from the basic geometry of the molecule to its complex electronic behaviors.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometrical optimization. For this compound, this process involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. researchgate.netnih.gov The carboxylic acid group can exist in different conformations due to rotation around the C-C and C-O single bonds. researchgate.net The most stable form is typically a synplanar conformation of the O=C-O-H moiety, where the hydroxyl proton is oriented in the same plane as the carbonyl group. researchgate.net This planarity is often stabilized by the formation of intermolecular hydrogen-bonded dimers in the crystalline state. researchgate.net

The benzofuran ring system itself is largely planar, providing a rigid scaffold for the carboxylic acid substituent. pnas.org Computational studies have shown that the carboxylic group tends to be coplanar with the aromatic ring system to maximize conjugation. researchgate.net The precise orientation and planarity are crucial as they influence the molecule's electronic properties and its potential interactions with biological targets. nih.govacs.org

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Angle | O=C-O | ~123° |

| Dihedral Angle | O=C-O-H | ~0° (synplanar) |

The electronic properties of a molecule are key to understanding its reactivity. researchgate.netnih.gov Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scienceopen.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netscienceopen.com

For benzofuran carboxylic acid derivatives, the HOMO is typically localized over the benzofuran ring system, while the LUMO is often distributed over the carboxylic acid group and the adjacent furan (B31954) ring. scienceopen.com A smaller HOMO-LUMO gap suggests higher polarizability, greater chemical reactivity, and a softer nature for the molecule. jetir.org DFT calculations for this compound and similar structures have reported energy gaps that indicate moderate to high reactivity. researchgate.netjetir.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. uni-muenchen.de It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com In a typical MEP map, negative potential regions (colored red) indicate sites prone to electrophilic attack, while positive potential regions (colored blue) suggest sites for nucleophilic attack. mdpi.com For this compound, the most negative potential is consistently found around the carbonyl oxygen atom of the carboxylic acid group, highlighting it as a primary site for interaction with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.7 to -6.8 | Electron-donating ability |

| ELUMO | ~ -2.6 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.1 to 4.5 | Chemical reactivity and stability |

DFT calculations are also highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. bohrium.com The calculation of harmonic vibrational frequencies can help in assigning the peaks observed in experimental FT-IR and Raman spectra. researchgate.net For instance, the characteristic broad O-H stretch of the carboxylic acid dimer and the strong C=O carbonyl stretch are readily identified and assigned through these calculations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. materialsciencejournal.orgbohrium.com By calculating the electronic transition energies and their corresponding oscillator strengths, TD-DFT can predict the absorption maxima (λmax). materialsciencejournal.org These calculations typically show that the primary electronic transitions in benzofuran carboxylic acids correspond to π → π* transitions within the conjugated aromatic system. materialsciencejournal.org The agreement between theoretical and experimental spectra provides strong support for the accuracy of the calculated molecular structure and electronic properties. researchgate.netnih.gov

Molecules with extended π-conjugated systems, like this compound, are of interest for their potential nonlinear optical (NLO) properties. mdpi.com These properties are crucial for applications in optoelectronics and photonics. dntb.gov.ua Computational methods can predict NLO behavior by calculating molecular polarizability (α) and first-order hyperpolarizability (β). jetir.orgmdpi.com

A high value of hyperpolarizability, often associated with a small HOMO-LUMO gap and significant charge transfer characteristics, indicates a strong NLO response. jetir.org DFT calculations have been used to investigate these properties for benzofuran derivatives, suggesting that their structural and electronic features could make them favorable candidates for NLO materials. researchgate.netjetir.org The presence of donor and acceptor groups across the π-system can enhance these properties. dntb.gov.ua

Prediction of Spectroscopic Properties (Vibrational Frequencies, UV-Vis Absorption Spectra via TDDFT)

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the binding. researchgate.netfrontiersin.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netmdpi.com Derivatives of this compound have been the subject of such studies to explore their potential as inhibitors for various enzymes. researchgate.netnih.govmdpi.com

In a molecular docking simulation, the ligand (e.g., a this compound derivative) is placed into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding energy. frontiersin.org The result is a predicted binding affinity, often expressed in kcal/mol, and a model of the ligand-protein complex. nih.govmdpi.com

Studies have shown that benzofuran carboxylic acids can act as inhibitors for targets like the Pim-1 kinase, which is implicated in cancer. rcsb.org Docking simulations reveal how these molecules fit into the active site and which specific interactions stabilize the complex. Key interactions often include:

Hydrogen bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently interacting with polar amino acid residues in the protein's active site. rcsb.org

π-π stacking: The aromatic benzofuran ring can engage in stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Hydrophobic interactions: The nonpolar parts of the molecule can interact favorably with hydrophobic pockets in the protein.

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking is a pivotal computational technique in drug discovery that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This analysis is crucial for understanding the potential biological activity of a compound by revealing the specific amino acid residues involved in the binding interaction, as well as the types and distances of bonds formed. researchgate.net Studies on this compound and its derivatives have utilized molecular docking to explore their inhibitory effects against various diseases, including cancer and microbial infections. researchgate.netnih.gov

While specific residue interactions for this compound are detailed within dedicated studies, the general outputs of such analyses can be illustrated by examining related benzofuran structures. For instance, docking studies on 5-substituted and 5-bromo-7-substituted benzofuran-2-carboxylic acid derivatives as inhibitors of Pim-1 kinase, an enzyme implicated in cancer, have identified critical interactions within the binding pocket. tandfonline.com These interactions are fundamental to the compound's inhibitory activity.

An illustrative example from a study on benzofuran-2-carboxylic acid derivatives docked into the Pim-1 kinase active site highlights the types of interactions that are identified. tandfonline.com

| Compound Class | Interacting Amino Acid Residue | Type of Interaction | Significance |

|---|---|---|---|

| 5-bromo-7-substituted benzofuran-2-carboxylic acids | Val52 | Arene-hydrogen bond with benzofuran core | Contributes to the hydrophobic anchoring of the ligand. tandfonline.com |

| 5-bromo-7-substituted benzofuran-2-carboxylic acids | Phe187 | Water-bridged interaction with carboxylic group | Mediates binding through a water molecule. tandfonline.com |

| 5-bromo-7-substituted benzofuran-2-carboxylic acids | Glu89 | Water-bridged interaction with carboxylic group | Acidic residue interaction, important for binding affinity. tandfonline.com |

| 5-bromo-7-substituted benzofuran-2-carboxylic acids | Lys67 | Interaction with the carbonyl oxygen of the carboxylic acid | Basic residue interaction, playing a key role in stabilizing the ligand. tandfonline.com |

This data is illustrative for benzofuran-2-carboxylic acid derivatives and demonstrates the type of information gained from molecular docking studies. tandfonline.com

Such detailed analyses of the binding mode are essential for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity for the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govd-nb.info This approach is fundamental in ligand-based drug design, where a statistical model is developed to predict the activity of new, unsynthesized molecules. d-nb.info The basic premise is that variations in the structural or physicochemical properties of molecules are responsible for the differences in their biological activities. d-nb.info

QSAR studies typically involve calculating a set of molecular descriptors that encode information about the molecules' topology, electronic properties, hydrophobicity, and steric effects. nih.gov These descriptors are then used as independent variables in a regression analysis, with biological activity (such as IC₅₀ or EC₅₀) serving as the dependent variable, often expressed as log(1/C). nih.gov

For benzofuran derivatives, QSAR models have been successfully developed to describe various biological activities. For example, a study on 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles established a relationship between physicochemical parameters and the inhibition of cytochrome P450 (CYP) mediated metabolism. nih.gov Another study on benzofuran-pyridine hybrids yielded a statistically significant QSAR model for their vasorelaxant activity, achieving a high coefficient of determination (R² = 0.846). nih.gov

The descriptors used in these models are critical for their predictive power.

| Descriptor Abbreviation | Physicochemical Parameter | Relevance in QSAR |

|---|---|---|

| log P | Partition coefficient | Describes the hydrophobicity of the molecule, affecting its absorption and distribution. nih.gov |

| MR | Molar refractivity | Relates to the volume of the molecule and its polarizability, influencing binding interactions. nih.gov |

| MW | Molecular weight | A fundamental descriptor related to the size of the molecule. nih.gov |

| Pc | Parachor | Related to molecular volume and surface tension. nih.gov |

| St | Surface tension | A measure of the intermolecular forces at the surface of the molecule. nih.gov |

| D | Density | Mass per unit volume, a basic physical property. nih.gov |

| Ir | Index of refraction | Related to the polarizability of the molecule. nih.gov |

The development of robust QSAR models, validated through internal and external statistical methods, provides valuable predictive tools for designing new benzofuran derivatives with enhanced therapeutic potential. nih.govscirp.org

Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surfaces, Topological Analysis, Natural Bond Orbital Studies)

To gain a deeper understanding of the forces governing the crystal structure and molecular stability of this compound, advanced computational analyses are employed. These methods dissect the various non-covalent interactions that are crucial for the formation of supramolecular assemblies. nih.gov Theoretical investigations of this compound and its isomer have utilized tools such as Hirshfeld surface analysis, topological analysis (AIM), and Natural Bond Orbital (NBO) studies to characterize weak intermolecular interactions. researchgate.netnih.gov

| Interaction Type (Atom···Atom) | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | ~41.7% | Represents the most abundant, though generally weak, van der Waals contacts in the crystal packing. nih.gov |

| O···H / H···O | ~27.7% | Indicates the presence of strong hydrogen bonds (e.g., O–H···O) and weaker C–H···O interactions, which are crucial for forming structural motifs. nih.govcambridge.org |

| C···H / H···C | ~17.0% | Corresponds to weaker C–H···π interactions and other van der Waals contacts. nih.gov |

Note: Percentage contributions are illustrative, based on analyses of similar heterocyclic carboxylic acids, as specific values for this compound are study-dependent. nih.gov

Topological Analysis (AIM): The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the electron density topology to characterize bonding interactions, including weak non-covalent ones. This method can identify bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) confirm the nature of the interaction (e.g., covalent vs. hydrogen bond). researchgate.net

Natural Bond Orbital (NBO) Studies: NBO analysis provides insight into intramolecular and intermolecular charge transfer (ICT) events and hyperconjugative interactions. eurjchem.commdpi.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy E(2). eurjchem.com This analysis is key to understanding the electronic stability of the molecule arising from interactions like electron delocalization from a lone pair on an oxygen atom to an antibonding orbital. eurjchem.com

Together, these methods provide a comprehensive picture of the non-covalent forces at play, explaining the structural stability and physicochemical properties of this compound in its solid state. researchgate.net

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. mdpi.com MD simulations are powerful computational experiments that simulate the motions of atoms and molecules, providing valuable insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.comnih.gov

The process involves placing the docked complex in a simulated physiological environment (typically a box of water molecules with ions) and applying a force field to calculate the forces between atoms and their subsequent movements over a set period, often in the nanosecond range. nih.gov

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the backbone atoms of the protein and the heavy atoms of the ligand to assess the structural stability of the complex throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. mdpi.com

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, indicating the persistence of key interactions.

Studies on related benzofuran derivatives have effectively used MD simulations. For instance, simulations of benzofuran-1,3,4-oxadiazole inhibitors bound to their target enzyme were run for up to 250 ns to confirm the stability of the predicted binding poses. nih.gov Similarly, MD simulations of benzofuran-based HCV inhibitors were used to understand the enzyme-compound interaction profile and its impact on the enzyme's conformational stability. mdpi.com These simulations provide a more realistic and comprehensive understanding of the binding event, which is critical for the rational design of effective drug candidates.

Pharmacological and Biological Research of 1 Benzofuran 3 Carboxylic Acid Derivatives

Anti-Cancer and Cytotoxic Activities

Recent studies have highlighted the potential of 1-benzofuran-3-carboxylic acid derivatives as potent anti-cancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines. mdpi.comnih.gov

Evaluation against Various Human Cancer Cell Lines

The cytotoxic activity of this compound derivatives has been evaluated against several human cancer cell lines. For instance, certain halogenated derivatives have shown remarkable cytotoxic activity against human chronic leukemia (K562) and acute leukemia (HL60) cells. mdpi.com Some derivatives exhibited significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. nih.gov

Furthermore, research has demonstrated the antiproliferative actions of specific benzofuran-based carboxylic acids toward breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.govacs.org One study reported that a novel synthetic benzofuran (B130515) lignan (B3055560) derivative, Benfur, inhibited cell growth in a dose-dependent manner in Jurkat cells, which are known to be p53+/+ cells. nih.gov

Here is a summary of the cytotoxic activities of selected this compound derivatives against various cancer cell lines:

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Halogenated derivative | K562, HL60 | Remarkable cytotoxic activity | mdpi.com |

| Compounds 1c, 1e, 2d, 3a, 3d | K562, MOLT-4, HeLa | Significant cytotoxic activity | nih.gov |

| Benzofuran-based carboxylic acids 9b, 9e, 9f | MCF-7, MDA-MB-231 | Antiproliferative action | nih.govacs.org |

| Benfur (a benzofuran lignan) | Jurkat (p53+/+) | Dose-dependent inhibition of cell growth | nih.gov |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone (2) | K562, HL60 | Highly and selectively toxic | researchgate.net |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (2) | K562, MOLT-4 | Induced apoptosis | researchgate.net |

| BL-038 | JJ012, SW1353 (Chondrosarcoma) | Induced cell apoptosis | mdpi.com |

| Moracin N | A549, PC9 (Lung cancer) | Inhibited cell proliferation and induced apoptosis | frontiersin.org |

| Compounds 6 and 8 | K562 | Induce apoptosis | nih.gov |

Investigation of Selective Cytotoxicity towards Cancer Cells

A critical aspect of cancer therapy is the ability of a compound to selectively target cancer cells while minimizing harm to normal, healthy cells. Several studies have indicated that derivatives of this compound exhibit such selective cytotoxicity.

For example, a halogenated derivative with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring was found to have significant cytotoxic activity against K562 and HL60 leukemia cells without being cytotoxic to normal HUVEC cells. mdpi.com Similarly, a series of new benzofuran derivatives, including six brominated compounds, showed significant cytotoxic activity against K562, MOLT-4, and HeLa cancer cell lines, with a noted selectivity for these cancer cells over normal HUVEC cells. nih.gov

Further research has identified that certain bromoalkyl and bromoacetyl derivatives of benzofurans display the highest cytotoxicity and are selectively toxic to leukemia cells. researchgate.net One particular compound, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, was highly and selectively toxic to K562 and HL60 cells, with no cytotoxicity observed towards HeLa and HUVEC cells. researchgate.net Additionally, novel 3-(piperazinylmethyl)benzofuran derivatives have demonstrated promising antiproliferative activities against various cancer cell lines while showing non-significant cytotoxicity on normal lung fibroblasts. nih.gov

Mechanistic Studies

To understand how these compounds exert their anti-cancer effects, researchers have investigated their mechanisms of action. These studies have revealed that this compound derivatives can induce cancer cell death through several pathways.

Apoptosis Induction: A primary mechanism is the induction of apoptosis, or programmed cell death. A synthetic derivative of benzofuran lignan, known as Benfur, was found to induce apoptosis in p53-positive cells. nih.gov Other studies have shown that the most active benzofuran derivatives induce apoptosis in K562 and MOLT-4 leukemia cells. researchgate.netresearchgate.net The pro-apoptotic effects of some derivatives are linked to the activation of caspases, key enzymes in the apoptotic process. mdpi.commdpi.com For instance, the benzofuran derivative BL-038 induces apoptosis in human chondrosarcoma cells through a caspase-dependent pathway. mdpi.com

Reactive Oxygen Species (ROS) Generation: Some benzofuran derivatives have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells. nih.gov This increase in ROS can lead to oxidative stress, damaging cellular components and ultimately triggering cell death. For example, the benzofuran derivative Moracin N was found to cause ROS accumulation, leading to apoptosis and autophagy in lung cancer cells. frontiersin.org Similarly, BL-038 induces cell apoptosis in human chondrosarcoma cells through the generation of ROS. mdpi.com

Mitochondrial Dysfunction: The mitochondria, the powerhouses of the cell, play a crucial role in apoptosis. Certain benzofuran derivatives can disrupt mitochondrial function, leading to cell death. mdpi.com BL-038, for instance, has been shown to decrease the mitochondrial membrane potential and alter the expression of proteins that regulate apoptosis at the mitochondrial level. mdpi.com This disruption of mitochondrial function is often linked to the generation of ROS. frontiersin.org

Cell Cycle Phase Modulation Studies

In addition to inducing apoptosis, this compound derivatives can also interfere with the cell cycle, the process by which cells grow and divide. By arresting the cell cycle at specific phases, these compounds can prevent cancer cells from proliferating.

One study found that a novel synthetic benzofuran lignan, Benfur, induced cell death by arresting cells in the G2/M phase of the cell cycle in p53+/+ cells. nih.gov Another benzofuran-based carboxylic acid derivative was shown to significantly arrest breast cancer cells at the G2/M phase and increase the number of cells in the sub-G1 phase, which is indicative of apoptosis. nih.govacs.org Furthermore, novel benzo[b]furans with anti-microtubule activity have been identified to arrest leukemia cells in the G2/M phase. researchgate.net

Antimicrobial and Antifungal Potency

Beyond their anti-cancer properties, derivatives of this compound have also demonstrated significant potential as antimicrobial and antifungal agents. nih.govontosight.ai

Efficacy Against Bacterial Strains

These compounds have been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Studies have shown that certain halogenated derivatives of 3-benzofurancarboxylic acid are active against Gram-positive cocci. mdpi.com Specifically, derivatives where two acetyl group hydrogens were substituted by halogens were active against these bacteria. mdpi.com Other research has indicated that some synthesized benzofuran derivatives exhibit inhibitory activity against Gram-negative bacteria that is higher than against Gram-positive bacteria. nih.gov For example, 1-(thiazol-2-yl)pyrazoline showed excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria. nih.gov

Here is a data table summarizing the antibacterial activity of selected this compound derivatives:

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference(s) |

| Halogenated 3-benzofurancarboxylic acid derivatives (III, IV, VI) | Gram-positive cocci | Antimicrobial activity (MIC 50 to 200 μg/mL) | mdpi.com |

| 1-(thiazol-2-yl)pyrazoline (19) | Gram-negative and Gram-positive bacteria | Excellent activity against Gram-negative (25 mm inhibition zone), good against Gram-positive (20 mm inhibition zone) | nih.gov |

| Mono-benzofuran derivative (47) | B. subtilis | 70% growth inhibition at 200 μM | nih.gov |

| 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives (41) | Four bacteria and four fungal tested organisms | Good antimicrobial activity | nih.gov |

| Benzofuran derivatives with oxadiazoles (B1248032) and pyrazoles | E. coli, K. pneumonia, P. aeruginosa, S. aureus, S. faecalis | Moderate to good microbial inhibition | nih.gov |

| 2,3-Dihydro-1-benzofuran-3-carboxylic acid (DBFCA) | Gram-positive and Gram-negative bacteria | Significant antibacterial effects at 10 μM |

Efficacy Against Fungal and Yeast Strains (e.g., Candida albicans, Candida parapsilosis)

Derivatives of this compound have demonstrated notable antifungal properties, particularly against common yeast pathogens such as Candida albicans and Candida parapsilosis. Research has shown that the introduction of halogens into the benzofuran structure is a key factor in eliciting this antimicrobial activity. mdpi.com

Specifically, certain halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid have been synthesized and evaluated for their antifungal effects. mdpi.com Among these, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate exhibited activity against C. albicans. mdpi.comresearchgate.net Further studies confirmed that these two compounds, along with other derivatives, showed antifungal activity against Candida albicans ATCC 10231, Candida albicans ATCC 90028, and Candida parapsilosis ATCC 22019, with a minimum inhibitory concentration (MIC) of 100 μg/mL. mdpi.com It was observed that derivatives with two halogen substitutions in the acetyl group were active, whereas those with only one were not. mdpi.com

Interestingly, some research suggests that brominated benzofuran compounds may have lower cytotoxicity compared to their non-brominated precursors, which could be advantageous for therapeutic applications. vulcanchem.com Other related benzofuran structures, not directly derived from the 3-carboxylic acid, have also shown potent antifungal activity, highlighting the general potential of the benzofuran scaffold in developing new antifungal agents. nih.govscispace.com For instance, some benzofuran-5-ol (B79771) derivatives have demonstrated broad-spectrum antifungal activity, inhibiting various fungal species at low concentrations. nih.gov

Interactive Data Table: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Activity (MIC) | Reference |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | Active | researchgate.net |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | Active | researchgate.net |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans ATCC 10231 | 100 μg/mL | mdpi.com |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans ATCC 90028 | 100 μg/mL | mdpi.com |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida parapsilosis ATCC 22019 | 100 μg/mL | mdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans ATCC 10231 | 100 μg/mL | mdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans ATCC 90028 | 100 μg/mL | mdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida parapsilosis ATCC 22019 | 100 μg/mL | mdpi.com |

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII)

Derivatives of this compound have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govacs.orgacs.orgnih.govacs.org These enzymes are involved in various physiological and pathological processes, with isoforms hCA IX and XII being associated with cancer. nih.govacs.org

A series of novel benzofuran-based carboxylic acid derivatives, featuring benzoic or hippuric acid moieties linked to a benzofuran tail, were synthesized and evaluated for their inhibitory action against hCA I, II, IX, and XII. nih.govacs.orgacs.orgnih.govacs.org The results indicated that derivatives with a benzoic acid moiety were effective inhibitors of the cancer-related hCA IX isoform, with inhibition constants (Kᵢ) ranging from 0.56 to 5.1 μM. nih.govacs.org In particular, compounds 9b, 9e, and 9f emerged as submicromolar inhibitors of hCA IX with Kᵢ values of 0.91, 0.79, and 0.56 μM, respectively. nih.govacs.orgacs.orgnih.gov These compounds also demonstrated selective inhibition of hCA IX over the off-target cytosolic isoforms hCA I and II. nih.govacs.orgacs.orgnih.gov

Inhibition of hCA II, a physiologically abundant isoform, was generally moderate to weak, with Kᵢ values in the range of 3.1–67.1 μM. nih.govacs.org However, some derivatives did show single-digit micromolar inhibitory activity against hCA II. nih.govacs.org Most of the tested compounds also inhibited the hCA XII isoform with Kᵢ values in the range of 0.88–3.4 μM. nih.govacs.org

Interactive Data Table: Carbonic Anhydrase Inhibition by this compound Derivatives

| Compound | hCA I (Kᵢ, μM) | hCA II (Kᵢ, μM) | hCA IX (Kᵢ, μM) | hCA XII (Kᵢ, μM) | Reference |

| 9a | >100 | 7.9 | 5.1 | 3.4 | nih.govacs.org |

| 9b | 33.1 | 9.8 | 0.91 | 2.2 | nih.govacs.org |

| 9c | >100 | 3.1 | 4.8 | 1.1 | nih.govacs.org |

| 9d | >100 | 4.1 | 2.9 | >100 | nih.govacs.org |

| 9e | 33.5 | 37.2 | 0.79 | 2.3 | nih.govacs.org |

| 9f | 20.9 | 7.2 | 0.56 | 1.6 | nih.govacs.org |

| 11a | 75.1 | >100 | 35.7 | 0.88 | nih.govacs.org |

| 11b | >100 | 67.1 | 19.0 | >100 | nih.govacs.org |

Cholinesterase (AChE, BChE) Inhibition

Derivatives of 1-benzofuran have been explored for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.govnih.gov Inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease. mdpi.com

Studies on benzofuran derivatives isolated from Cortex Mori Radicis revealed significant BChE inhibitory activity. mdpi.comnih.gov Six 2-arylbenzofuran derivatives demonstrated more potent BChE inhibition (IC₅₀ values ranging from 2.5–32.8 μM) than the standard drug galantamine (IC₅₀ 35.3 μM), while showing weak or no activity against AChE. mdpi.comnih.gov One compound, cathafuran C, was identified as a particularly potent and selective BChE inhibitor with a Kᵢ value of 1.7 μM. mdpi.comnih.gov

In another study, newly synthesized benzofuranyl derivatives showed significant inhibition of both AChE and BChE. nih.gov The inhibitory constants (Kᵢ) for these compounds ranged from 0.09 to 0.61 μM for AChE and 0.28 to 1.60 μM for BChE. nih.gov Furthermore, research on tacrine-benzofuran hybrid compounds has identified derivatives with subnanomolar inhibitory potency against both AChE and BChE. unibo.it

Interactive Data Table: Cholinesterase Inhibition by Benzofuran Derivatives

| Compound/Derivative Class | Enzyme | Inhibition (IC₅₀/Kᵢ) | Reference |

| 2-Arylbenzofurans | BChE | IC₅₀: 2.5–32.8 μM | mdpi.comnih.gov |

| Cathafuran C | BChE | Kᵢ: 1.7 μM | mdpi.comnih.gov |

| Benzofuranyl derivatives | AChE | Kᵢ: 0.09–0.61 μM | nih.gov |

| Benzofuranyl derivatives | BChE | Kᵢ: 0.28–1.60 μM | nih.gov |

| Tacrine-benzofuran hybrid (2e) | AChE | Subnanomolar | unibo.it |

| Tacrine-benzofuran hybrid (2c) | BChE | IC₅₀: 0.49 nM | unibo.it |

| Tacrine-benzofuran hybrid (3c) | BChE | IC₅₀: 0.48 nM | unibo.it |

Anti-inflammatory Properties

Derivatives of this compound and related benzofuran compounds have demonstrated significant anti-inflammatory properties. researchgate.netresearchgate.netorientjchem.orgnih.gov These compounds have been shown to act through various mechanisms, including the inhibition of key inflammatory enzymes and mediators.

Several studies have reported that benzofuran derivatives can inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. researchgate.netorientjchem.org Some synthesized benzofuran derivatives showed anti-inflammatory activity comparable to the standard drug nimesulide (B1678887) in a carrageenan-induced rat paw edema model. researchgate.net Docking studies have suggested that these compounds can interact with the active site of COX-2. researchgate.net Additionally, certain benzofuran compounds have been shown to suppress COX-1, COX-2, and lipoxygenase (LOX) activity. researchgate.net

Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory effects in macrophages. nih.gov Several of these compounds suppressed lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 and nitric oxide synthase 2, and reducing the secretion of inflammatory mediators like interleukin-6, chemokine (C-C) ligand 2, nitric oxide, and prostaglandin (B15479496) E₂. nih.gov The IC₅₀ values for these effects were in the low micromolar range. nih.gov

Furthermore, the replacement of the carboxylic acid group in anthranilic acid with a benzofuran moiety has been explored, leading to compounds with enhanced anti-inflammatory activity. orientjchem.org

Modulation of Ion Channels and Receptors

Derivatives of this compound have been investigated for their ability to modulate the activity of various ion channels and receptors, demonstrating their potential as targeted therapeutic agents.

Calcium-Activated Chloride Channel (CaCCs) Inhibition (e.g., TMEM16A)

A notable area of research has been the inhibition of Calcium-Activated Chloride Channels (CaCCs), particularly the transmembrane protein 16A (TMEM16A). nih.govescholarship.org These channels are crucial regulators of diverse physiological processes, including epithelial secretion, smooth muscle contraction, and sensory transduction. nih.govescholarship.org A study involving thirty novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids revealed significant inhibitory activity against TMEM16A. nih.govescholarship.org The presence of a free carboxylic acid group was found to be essential for this inhibition, as the corresponding ester analogs showed no activity. nih.govescholarship.org

Several compounds within this series demonstrated excellent CaCCs inhibition with IC50 values below 6 μM. nih.govescholarship.org Specifically, compounds with a naphthyl group at the 2-position of the benzofuran ring generally exhibited better inhibition compared to those with tolyl or anisyl groups. escholarship.org Furthermore, derivatives with a 4-methylphenyl group at the 2-position were more potent inhibitors than those with a 4-methoxyphenyl (B3050149) group. escholarship.org

Table 1: TMEM16A Inhibitory Activity of Selected this compound Derivatives

| Compound ID | 2-Aryl Group | 5-Benzyloxy Substituent | IC50 (μM) |

|---|---|---|---|

| B02 | 4-Methoxyphenyl | 3-Iodo | 5.9 ± 1.9 |

| B13 | 4-Methylphenyl | 3-Bromo | 3.3 ± 1.1 |

| B21 | 2-Naphthyl | 3-Fluoro | <6 |

| B23 | 2-Naphthyl | 2,4-Difluoro | <6 |

| B25 | 2-Naphthyl | 2,6-Difluoro | 2.8 ± 1.3 |

| B27 | 2-Naphthyl | 3-Bromo | <6 |

| B28 | 2-Naphthyl | 4-Bromo | <6 |

| B29 | 2-Naphthyl | 3-Trifluoromethyl | <6 |

Data sourced from Kumar et al. (2012). nih.govescholarship.org

Adenosine (B11128) A2A Receptor Antagonism

Derivatives of this compound have also been explored as antagonists of the adenosine A2A receptor. nih.gov These receptors are a subject of significant interest in medicinal chemistry. jetir.org Synthetic studies have led to the discovery of potent A2A antagonists derived from the benzofuran scaffold. nih.gov In one study, replacing a phenyl group at the 4-position with a heterocyclic ring led to improved pharmacokinetic profiles and aqueous solubility. nih.gov This research identified a new A2A antagonist with good oral bioavailability and in vivo efficacy in animal models of motor disability. nih.gov

Antioxidant Activities and Free Radical Scavenging

Benzofuran derivatives, including those with a carboxylic acid moiety, have demonstrated notable antioxidant and free radical scavenging properties. smolecule.comsmolecule.comsmolecule.comresearchgate.net These compounds are recognized for their potential to combat oxidative stress, which is implicated in numerous diseases. smolecule.comsmolecule.com The antioxidant capabilities are often attributed to their chemical structure, which can facilitate the donation of electrons or hydrogen atoms to neutralize free radicals.

Research has shown that 1,3-benzofuran derivatives can exhibit significant antioxidant activities. For instance, some derivatives have shown effective concentrations (EC50 values) for antioxidant activity in the range of 8.27 mM to 10.59 mM. The ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, is a common measure of this activity. biomolther.orgrsc.org One study found that a novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative exhibited moderate to appreciable antioxidant activity, inhibiting lipid peroxidation by 62% and scavenging 23.5% of DPPH radicals at a concentration of 100 μM. biomolther.orgrsc.org

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound Type | Assay | Activity | Reference |

|---|---|---|---|

| 1,3-Benzofuran derivatives | Antioxidant Activity | EC50: 8.27-10.59 mM | |

| Benzofuran compounds (59, 60) | DPPH radical scavenging | IC50: 96.7 ± 8.9 μM | rsc.org |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (65) | Lipid Peroxidation Inhibition (at 100 µM) | 62% | biomolther.orgrsc.org |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (65) | DPPH radical scavenging (at 100 µM) | 23.5% | biomolther.orgrsc.org |

Other Investigated Biological Activities

The versatile scaffold of this compound has led to the exploration of its derivatives for a wide range of other biological activities.

Anti-diabetic: Certain benzofuran derivatives have been investigated for their potential as anti-diabetic agents. researchgate.net

Anti-tubercular: The benzofuran nucleus is a key component in the development of new anti-tubercular drugs. nih.govscispace.comresearchgate.net Derivatives have been synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis strains, with some compounds showing promising minimum inhibitory concentrations (MIC). nih.govnih.gov For example, certain benzofuran-3-carbohydrazide derivatives have shown potent antimycobacterial effects. nih.gov Molecular docking studies suggest that benzofuran derivatives can bind to key enzymes in Mycobacterium tuberculosis, such as NarL, potentially blocking its phosphorylation and inhibiting bacterial survival. nih.gov

Anti-depressant and Anticonvulsant: Benzofuran derivatives have shown potential as anticonvulsant agents. srce.hrnih.govarabjchem.orgresearchgate.net A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and showed significant anticonvulsant activity in the maximal electroshock (MES) induced seizure model in mice. srce.hr Some of these compounds exhibited potencies comparable to the standard drug phenytoin (B1677684). srce.hr

Local Anaesthetic: Some imidazo-fused heterocycles with aryloxy alkylamine side chains, which can be derived from benzofuran structures, have been reported to act as local anaesthetics. scirp.org The structures containing benzofuran-carboxylic acid are known for exhibiting a wide range of biological activities, including local anesthetic properties. jetir.org

Table 3: Summary of Other Biological Activities of this compound Derivatives

| Biological Activity | Key Findings | References |

|---|---|---|

| Anti-tubercular | Benzofuran-3-carbohydrazide derivatives showed MIC values of 2-8 μg/mL against M. tuberculosis H37Rv. | nih.gov |

| In silico studies suggest benzofuran derivatives can act as potential inhibitors of the NarL protein in M. tuberculosis. | nih.gov | |

| Anticonvulsant | N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(substituted)-acetamide derivatives showed ED50 values ranging from 0.055 to 0.259 mmol kg⁻¹. | srce.hr |

| Certain benzofuran derivatives were as potent as the reference drug phenytoin in the MES test. | nih.gov | |

| Local Anaesthetic | Imidazo[1,2-a]pyridines, which can be related to benzofuran structures, have shown local anaesthetic activity. | scirp.org |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies help in the design of more potent and selective compounds. nih.govnih.govresearchgate.net

Influence of Substituent Position and Electronic Nature on Bioactivity

The position and electronic properties of substituents on the benzofuran ring system have a significant impact on the biological activity of these derivatives. nih.govscielo.brscielo.br

For antimicrobial activity, SAR studies have revealed that electron-withdrawing groups in the ortho position of the benzofuran ring and in the para position of an aryl substituent can increase potency. nih.gov Conversely, electron-donating groups tend to weaken antimicrobial activity. nih.gov For instance, compounds with two bromo substituents at the C-5 position of the benzofuran and the C-4 position of a phenyl ring showed excellent antibacterial activity. nih.gov

In the context of anticancer activity, the introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly increase cytotoxic effects. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.gov For example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against certain leukemia cell lines. nih.gov

Regarding TMEM16A inhibition, the presence of a free carboxylic acid group at the 3-position is essential for activity. nih.govescholarship.org The nature of the substituent at the 2-position also plays a role, with a naphthyl group generally conferring greater potency than tolyl or anisyl groups. escholarship.org Furthermore, compounds with fluoro or bromo groups on the benzyloxy moiety at the 5-position tend to exhibit better inhibition compared to those with chloro or iodo groups. escholarship.org

Interestingly, in the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, the electronic nature of the substituents on the starting salicylaldehydes (both electron-donating and electron-withdrawing) did not show a significant effect on the reaction yield. scielo.brscielo.br

Table 4: Influence of Substituents on Bioactivity of this compound Derivatives

| Biological Activity | Substituent Position | Nature of Substituent | Effect on Activity | References |

|---|---|---|---|---|

| Antimicrobial | C-5 of benzofuran, C-4 of phenyl ring | Bromo (electron-withdrawing) | Increased | nih.gov |

| Ortho-position of benzofuran, para-position of aryl ring | Electron-withdrawing groups | Increased | nih.gov | |

| - | Electron-donating groups | Decreased | nih.gov | |

| Anticancer | C-3 methyl group | Bromine | Increased cytotoxicity | nih.gov |

| TMEM16A Inhibition | C-3 position | Free carboxylic acid | Essential for activity | nih.govescholarship.org |

| C-2 position | Naphthyl group | Increased potency | escholarship.org | |

| 5-Benzyloxy moiety | Fluoro or Bromo groups | Increased inhibition | escholarship.org |

Impact of Heterocyclic Ring Substitutions

The introduction of various heterocyclic rings onto the benzofuran framework is a key strategy for modifying and enhancing biological activity. Structure-activity relationship (SAR) studies have consistently shown that substitutions, particularly at the C-2 and C-3 positions of the benzofuran ring, are crucial for the pharmacological effects of the resulting derivatives. rsc.orgnih.gov

The nature of the appended heterocyclic ring significantly influences the compound's bioactivity. For instance, the hybridization of a benzofuran core with a pyrazole (B372694) ring has been a focus of research. mdpi.com In one study, a series of benzofuran-pyrazole hybrids were designed and synthesized. The starting material, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was used to create a variety of new molecules incorporating additional heterocyclic systems like pyridine (B92270), pyran, and triazole. mdpi.com These hybrid molecules demonstrated notable antimicrobial activities. mdpi.com

Similarly, linking benzofuran to other heterocycles such as quinazolines has been explored for antibacterial applications. rsc.org The resulting compounds were evaluated against several Gram-positive and Gram-negative bacteria, with some derivatives showing high antimicrobial activity. rsc.org Another study detailed the synthesis of benzofuran derivatives bearing a thiazole (B1198619) ring, which also exhibited antimicrobial properties. nih.gov

The fusion of a 1,2,3-triazole moiety with a benzofuran scaffold via click chemistry has yielded compounds with significant antifungal potential against wood-degrading fungi. ncsu.edu SAR analysis of these hybrids revealed that the specific substituents on the triazole and benzofuran rings were critical for their antifungal efficacy. For example, N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide was identified as a particularly potent antifungal agent against the fungus G. trabeum. ncsu.edu

These examples underscore the principle that substituting or fusing different heterocyclic rings to the this compound backbone is a versatile and effective method for modulating biological activity, leading to the development of compounds with specific therapeutic properties. nih.govmdpi.com

Drug Discovery and Development Implications

The benzofuran scaffold, particularly this compound and its derivatives, represents a "privileged structure" in medicinal chemistry. rsc.orgscielo.br These compounds are foundational in designing new therapies due to their wide range of biological activities and their presence in many natural products and synthetic drugs. nih.govnih.gov

Identification and Optimization of Lead Compounds for Therapeutic Applications

The process of drug discovery often begins with a "lead compound," a chemical starting point that shows promising biological activity but requires modification to enhance its efficacy and selectivity. The this compound framework has served as an excellent scaffold for such lead optimization.

For example, starting from natural products like staurosporine, researchers have designed and synthesized benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target relevant to pancreatic cancer. actuatetherapeutics.com Through structure-based design, these initial leads were optimized by introducing various functional groups (e.g., hydroxy, alkoxy, hydroxymethyl) to the indole (B1671886) or benzofuran rings to improve kinase selectivity and potency. actuatetherapeutics.com This optimization led to compounds with picomolar inhibitory activity and enhanced selectivity. actuatetherapeutics.com

In another instance, a benzofuran derivative, TAM16, was identified as a lead compound for treating tuberculosis by inhibiting a novel target, the thioesterase domain of Pks13. acs.org The initial lead, while potent against Mycobacterium tuberculosis, had a significant liability due to its inhibition of the hERG cardiac ion channel. The lead optimization program focused on modifying the phenol (B47542) and piperidine (B6355638) components of the molecule to mitigate this off-target activity while retaining or improving antitubercular potency. acs.org This involved synthesizing numerous analogues and evaluating their structure-activity relationships. acs.org

Furthermore, a series of benzofuran-based carboxylic acids were developed as inhibitors of carbonic anhydrase (CA) IX, an enzyme associated with cancer. acs.org By modifying the linker and the substitution pattern on the benzofuran ring, researchers were able to develop compounds with submicromolar inhibitory constants and high selectivity for the target enzyme over other isoforms. acs.orgacs.org The most promising compounds were then tested for their antiproliferative action against breast cancer cell lines, demonstrating the pathway from lead identification to potential therapeutic application. acs.org

The following table summarizes the optimization of selected benzofuran-based lead compounds:

| Lead Compound Class | Therapeutic Target | Initial Liability / Area for Optimization | Optimization Strategy | Result |

|---|---|---|---|---|

| Benzofuran-3-yl-(indol-3-yl)maleimides | GSK-3β (Pancreatic Cancer) | Potency and kinase selectivity | Introduction of H-bond donor/acceptor groups at various positions of the indole or benzofuran ring. actuatetherapeutics.com | Achieved picomolar inhibitory activity and enhanced selectivity over related kinases. actuatetherapeutics.com |

| Benzofuran (TAM16) | Pks13 Thioesterase (Tuberculosis) | hERG cardiac ion channel inhibition. acs.org | Systematic modification of piperidine (P3), amide (P2), and phenol (P1) positions. acs.org | Identified preclinical candidates with reduced hERG activity and maintained potency. acs.org |

| Benzofuran-based Carboxylic Acids | Carbonic Anhydrase IX (Cancer) | Potency and isoform selectivity | Modification of the linker (e.g., ureido) and substitution on the benzofuran tail. acs.orgacs.org | Developed submicromolar inhibitors with high selectivity for CA IX over off-target isoforms. acs.orgacs.org |

Design and Synthesis of Hybrid Molecules for Enhanced Bioactivity

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores (bioactive moieties) into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action compared to the individual components. The this compound scaffold is frequently used as one of the building blocks in this strategy. mdpi.com

A prominent example is the synthesis of hybrid compounds combining benzofuran and N-aryl piperazine. nih.gov In this work, the two moieties were linked to create novel derivatives with potential antitumor activity. The study found that the nature of the linkage (amide vs. sulfonamide) and the substituents on the rings were critical for cytotoxicity. nih.gov

Another successful application of this strategy is the development of benzofuran-pyrazole hybrids. mdpi.com Recognizing that nitrogen- and oxygen-containing heterocycles are adept at interacting with biological macromolecules, researchers designed and synthesized new molecules combining a benzofuran-pyrazole framework with various other heterocycles like pyridine and pyran. mdpi.com This approach yielded compounds with promising antimicrobial activities, which were further investigated for their ability to inhibit essential bacterial enzymes like DNA gyrase B. mdpi.com

The synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives is another illustration of creating hybrid molecules. scielo.brresearchgate.net This work combined the benzofuran and quinoline (B57606) systems, both of which are known for their medicinal properties, to generate novel structures that could serve as new leads for drug candidates. scielo.br

The following table presents examples of hybrid molecules based on the benzofuran scaffold:

| Hybrid Class | Constituent Pharmacophores | Synthetic Strategy | Observed Bioactivity |

|---|---|---|---|

| Benzofuran-Piperazine Hybrids | Benzofuran, N-aryl piperazine | Amide or sulfonamide linkage between the two moieties. nih.gov | Antitumor activity, with potency dependent on the linker and substituents. nih.gov |

| Benzofuran-Pyrazole Hybrids | Benzofuran, Pyrazole, and other heterocycles (Pyridine, Pyran) | Condensation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various reagents. mdpi.com | Antimicrobial (antibacterial and antifungal) and anti-inflammatory properties. mdpi.com |

| Benzofuran-Quinoline Hybrids | Benzofuran, Quinoline | One-pot, three-step procedure involving Williamson ether synthesis, hydrolysis, and intramolecular cyclization. scielo.br | Potential for various biological activities, creating new leads for drug discovery. scielo.br |

| Benzofuran-Triazole Hybrids | Benzofuran, 1,2,3-Triazole | Click chemistry to link the two heterocyclic rings. ncsu.edu | Antifungal activity against wood-deterioration fungi. ncsu.edu |

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The benzofuran (B130515) scaffold is a key component in the design of novel organic semiconductors. ontosight.airesearchgate.net The fused ring system provides a rigid, planar structure with a π-conjugated electron system that is essential for charge transport. acs.org This makes benzofuran derivatives, including those originating from 1-benzofuran-3-carboxylic acid, promising candidates for a variety of organic electronic and optoelectronic devices. acs.orgresearchgate.net The ability to modify the core structure or the carboxylic acid group allows for fine-tuning of electronic properties to suit specific device requirements. researchgate.net Researchers have developed multifunctional materials from benzofuran derivatives that exhibit both high charge mobility and strong luminescence, addressing a significant challenge in organic optoelectronics. acs.org